Triapine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

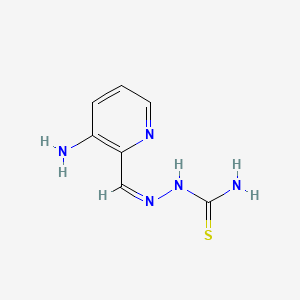

Triapine is a compound with significant interest in the fields of chemistry and pharmacology. It is known for its potential biological activities and applications in various scientific research areas. The compound is characterized by its unique structure, which includes a pyridine ring and a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triapine typically involves the condensation of 3-aminopyridine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves the use of isocyanides and elemental sulfur. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

Triapine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyridine ring .

Major Products

The major products formed from these reactions include disulfides, amines, and substituted thiourea derivatives, which have various applications in medicinal chemistry and material science .

Scientific Research Applications

Triapine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Industry: The compound is used in the production of dyes, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of Triapine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects . Additionally, it can chelate metal ions, which contributes to its antioxidant properties .

Comparison with Similar Compounds

Triapine is unique due to its specific structure and biological activities. Similar compounds include:

Thiourea: A simpler compound with similar chemical properties but less specific biological activities.

Thiazoles: Compounds with a similar sulfur-containing ring structure but different biological activities.

This compound: A related compound with potent anticancer properties, similar to this compound.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Triapine in targeting cancer cells, and how can researchers validate these pathways experimentally?

- Methodological Answer : this compound acts as a ribonucleotide reductase (RNR) inhibitor, depleting deoxyribonucleotide pools and inducing replication stress. To validate this:

-

Use in vitro assays (e.g., RNR activity inhibition via spectrophotometric quantification of dNTP levels) .

-

Employ siRNA knockdown or CRISPR-Cas9 models to confirm RNR dependency in cytotoxicity.

-

Compare metabolic profiles (e.g., LC-MS) of treated vs. untreated cancer cells to assess dNTP depletion .

Key Findings Experimental Model Reference 80% RNR inhibition at 10 µM this compound Leukemia cell lines Synergistic cytotoxicity with hydroxyurea Pancreatic cancer models

Q. What experimental models are most appropriate for preclinical evaluation of this compound’s efficacy?

- Methodological Answer :

- In vitro : Use cancer cell lines with varying RNR expression (e.g., glioblastoma U87-MG, leukemia CCRF-CEM) to assess selectivity .

- In vivo : Xenograft models (e.g., murine glioblastoma) with pharmacokinetic monitoring to evaluate blood-brain barrier penetration .

- Include controls for iron metabolism (e.g., ferritin-heavy chain knockout models) to study this compound’s iron-chelating effects .

Q. How do researchers address this compound’s pharmacokinetic challenges, such as rapid clearance and low bioavailability?

- Methodological Answer :

- Conduct metabolic stability assays using liver microsomes to identify major CYP450 enzymes involved in this compound metabolism (e.g., CYP3A4) .

- Develop nanoparticle formulations or prodrugs to prolong half-life (e.g., PEGylated liposomes tested in murine models) .

- Monitor plasma concentrations via HPLC in Phase I trials to correlate dosage with efficacy .

Advanced Research Questions

Q. What strategies mitigate resistance to this compound in recurrent cancers?

- Methodological Answer :

-

Profile resistance mechanisms via RNA-seq of this compound-treated vs. resistant clones (e.g., upregulation of ABC transporters or RNR subunit mutations) .

-

Combine this compound with ferroptosis inducers (e.g., erastin) to exploit iron dysregulation .

-

Use patient-derived organoids to model adaptive responses in heterogeneous tumors .

Resistance Factor Intervention Outcome ABCB1 overexpression Co-administration with verapamil 50% reversal of resistance

Q. How can researchers design clinical trials to optimize this compound combination therapies?

- Methodological Answer :

- Follow Phase I/II dose-escalation protocols (e.g., this compound + radiation + temozolomide for glioblastoma) with strict safety monitoring (e.g., methemoglobinemia) .

- Use adaptive trial designs to adjust dosing based on pharmacokinetic/pharmacodynamic (PK/PD) modeling .

- Stratify patients by tumor RNR expression levels (IHC or RNA-seq) to predict response .

Q. What metabolic pathways dominate this compound’s elimination, and how do they influence dosing schedules?

- Methodological Answer :

- Identify metabolites via high-resolution mass spectrometry (HR-MS) in preclinical models. Key pathways include:

- Acetylation (N-acetyltransferase-mediated) → reduced activity .

- Hydroxylation (CYP3A4) → potential drug-drug interactions .

- Adjust dosing intervals in renal/hepatic impairment models to reflect clearance rates .

Q. How should contradictory data on this compound’s efficacy across cancer types be analyzed?

- Methodological Answer :

- Perform meta-analysis of preclinical studies, accounting for variables:

- Tumor microenvironment (e.g., hypoxia’s impact on RNR activity) .

- Iron availability (e.g., transferrin receptor expression) .

- Validate findings in isogenic cell lines with controlled RNR expression .

Q. What biomarkers predict this compound response in clinical settings?

- Methodological Answer :

- Correlate baseline dNTP levels (via LC-MS) with treatment response in Phase I trials .

- Assess redox status (e.g., glutathione levels) as a marker of iron-mediated oxidative stress .

Q. How can translational gaps between preclinical and clinical this compound studies be addressed?

- Methodological Answer :

- Standardize in vivo models to mimic human pharmacokinetics (e.g., murine xenografts with humanized liver enzymes) .

- Use PK/PD bridging studies to extrapolate efficacious doses from animals to humans .

Q. What computational tools aid in modeling this compound’s synergy with other anticancer agents?

- Methodological Answer :

- Apply Chou-Talalay combination index (CI) analysis to quantify synergy in vitro .

- Use systems biology platforms (e.g., CellMinerCDB) to identify co-targetable pathways (e.g., DNA repair) .

Properties

Molecular Formula |

C7H9N5S |

|---|---|

Molecular Weight |

195.25 g/mol |

IUPAC Name |

[(Z)-(3-aminopyridin-2-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4- |

InChI Key |

XMYKNCNAZKMVQN-WCIBSUBMSA-N |

Isomeric SMILES |

C1=CC(=C(N=C1)/C=N\NC(=S)N)N |

Canonical SMILES |

C1=CC(=C(N=C1)C=NNC(=S)N)N |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

3-aminopyridine-2-carboxaldehyde thiosemicarbazone 3-APCT NSC 663249 PAN 811 PAN-811 PAN811 triapine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.